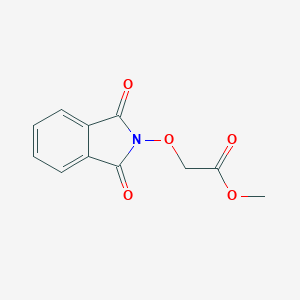![molecular formula C9H18N4S B186867 1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione CAS No. 112919-47-8](/img/structure/B186867.png)
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione, commonly known as TST, is a heterocyclic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TST is a promising candidate for drug discovery, as it exhibits a wide range of biological activities and can be easily synthesized.
Mecanismo De Acción
The exact mechanism of action of TST is not fully understood. However, it is believed that TST exerts its biological activity by interacting with various enzymes and proteins. TST has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TST has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Efectos Bioquímicos Y Fisiológicos
TST has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. TST has also been shown to exhibit anti-inflammatory activity, which can help reduce inflammation in the body. In addition, TST has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TST has several advantages for use in lab experiments. It can be easily synthesized using simple and inexpensive starting materials. TST also exhibits a wide range of biological activities, which makes it a promising candidate for drug discovery. However, TST also has some limitations. It is relatively unstable and can decompose under certain conditions. In addition, TST can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TST. One area of research is the development of TST-based metal complexes for use in materials science. These complexes have the potential to be used as catalysts for various chemical reactions. Another area of research is the development of TST-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of TST and its potential applications in various fields.
Métodos De Síntesis
TST can be synthesized by a variety of methods, including the reaction of thiosemicarbazide with a ketone or aldehyde, followed by cyclization with formaldehyde. The reaction conditions can be optimized to obtain a high yield of TST. Other methods include the reaction of thiosemicarbazide with a dihaloalkane and the reaction of thiosemicarbazide with an isocyanate.
Aplicaciones Científicas De Investigación
TST has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. TST has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. In addition, TST has been studied for its potential use in materials science, as it can be used as a ligand for metal complexes.
Propiedades
Número CAS |
112919-47-8 |
|---|---|
Nombre del producto |
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione |
Fórmula molecular |
C9H18N4S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1,2,4,5-tetrazaspiro[5.7]tridecane-3-thione |
InChI |
InChI=1S/C9H18N4S/c14-8-10-12-9(13-11-8)6-4-2-1-3-5-7-9/h12-13H,1-7H2,(H2,10,11,14) |
Clave InChI |
PXSOVNBCEHOJAT-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
SMILES canónico |
C1CCCC2(CCC1)NNC(=S)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



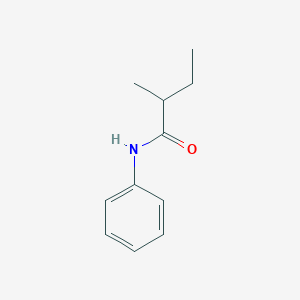
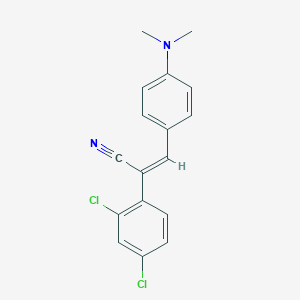
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
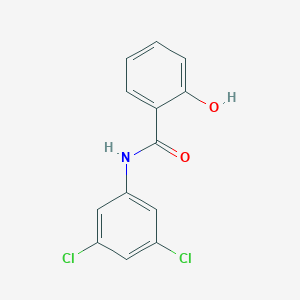
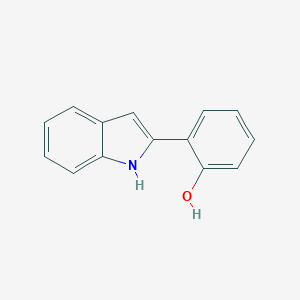
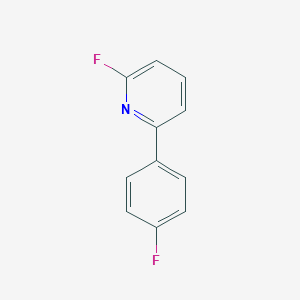
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
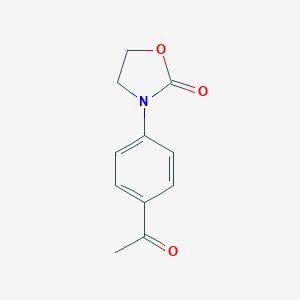
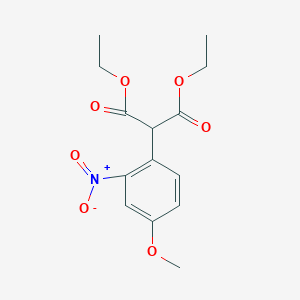
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
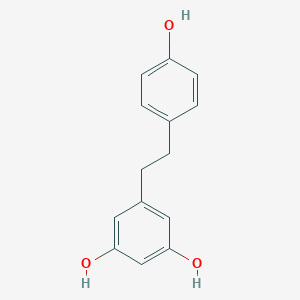
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
